molecular formula C10H11NO4S B2925962 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 500292-31-9

3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No.: B2925962
CAS No.: 500292-31-9
M. Wt: 241.26
InChI Key: CBBMWYALVWTFIS-UHFFFAOYSA-N
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Description

3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C10H11NO4S It is characterized by the presence of a benzoic acid moiety substituted with a prop-2-en-1-ylsulfamoyl group

Mechanism of Action

Mode of Action

The mode of action of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More detailed studies are required to understand these interactions and the resulting changes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent changes in cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with prop-2-en-1-ylsulfonamide. One common method includes the following steps:

    Starting Materials: Benzoic acid and prop-2-en-1-ylsulfonamide.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Procedure: The benzoic acid derivative is reacted with prop-2-en-1-ylsulfonamide under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid
  • 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid

Uniqueness

3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(prop-2-enylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-2-6-11-16(14,15)9-5-3-4-8(7-9)10(12)13/h2-5,7,11H,1,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBMWYALVWTFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500292-31-9
Record name 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-(chlorosulfonyl)benzoic acid (5 g, 22.66 mmol) in THF (50.4 mL) at 0° C. was added allylamine (2.038 mL, 27.2 mmol) followed by NaOH (1N aqueous) (49.9 mL, 49.9 mmol). The mixture was allowed to warm to RT over 1 hour and stirred an additional 16 hours. The mixture was diluted with 1N HCl (250 mL), and the aqeuous layer was extracted with EtOAc (300 mL). The organic layer was dried over sodium sulfate and concentrated to dryness to afford 3-(N-allylsulfamoyl)benzoic acid as white solid (5.2 g, 95% yield). MS m/z=242.0 [M+H]. Calc'd for C10H11NO4S: 241.0.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.038 mL
Type
reactant
Reaction Step One
Name
Quantity
50.4 mL
Type
solvent
Reaction Step One
Name
Quantity
49.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

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